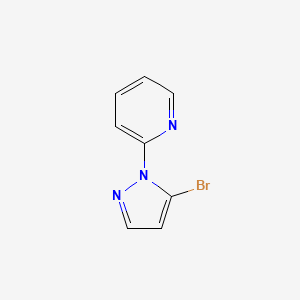

2-(5-bromo-1H-pyrazol-1-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWKPHLHODDVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(5-bromo-1H-pyrazol-1-yl)pyridine and its Analogs

The construction of the this compound scaffold can be achieved through several synthetic methodologies, including multistep syntheses, palladium-catalyzed cross-coupling reactions, and metal-free approaches.

Multistep Syntheses Involving Halogenated Pyridines and Pyrazoles

A common and traditional approach to synthesizing this compound involves the reaction of a halogenated pyridine (B92270) with a pyrazole (B372694). For instance, the reaction of 2-bromopyridine (B144113) with 5-bromopyrazole in the presence of a base can yield the desired product. These multistep syntheses often begin with the formation of the pyrazole ring itself, followed by its coupling to the pyridine ring. For example, pyrazoles can be synthesized through the condensation of a β-dicarbonyl compound with hydrazine (B178648). nih.gov Subsequent N-arylation with a suitable bromopyridine affords the target molecule. These methods, while reliable, can sometimes require harsh reaction conditions and may result in a mixture of regioisomers.

One documented synthesis of a related compound, 2-(1H-pyrazol-3-yl)pyridine, involves the reaction of a precursor compound with hydrazine hydrate (B1144303) in ethanol (B145695) at 60°C for 30 minutes, achieving a high yield of 97.3%. chemicalbook.com While not a direct synthesis of the bromo-substituted target, this illustrates a key pyrazole ring-forming step that could be adapted.

Palladium-Catalyzed Coupling Approaches (e.g., Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds and are well-suited for the synthesis of this compound. organic-chemistry.orgacs.org This method involves the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

In the context of synthesizing the target compound, this would typically involve the reaction of 2-bromopyridine with 5-bromopyrazole. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity. For example, Pd(dba)2 with tBuDavePhos as a ligand has been shown to be effective for the C-N coupling of 4-bromo-1H-1-tritylpyrazole with various amines. researchgate.net A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has also been developed, highlighting the versatility of this method. nih.gov

The following table summarizes representative conditions for Buchwald-Hartwig reactions relevant to the synthesis of related N-aryl pyrazoles:

| Catalyst System | Substrates | Base | Solvent | Temperature | Yield | Reference |

| Pd(dba)₂ / tBuDavePhos | 4-bromo-1H-1-tritylpyrazole and piperidine | K₂CO₃ | Xylene | >80 °C (MW) | - | researchgate.net |

| [(cinnamyl)PdCl]₂ / t-BuXPhos | Aryl bromides and amines | - | Water | 30-50 °C | Good to Excellent | unistra.fr |

| Pd₂(dba)₃ / XPhos | 2-bromophenylalanine derivatives (intramolecular) | BTPP | - | - | - | unistra.fr |

Metal-Free Synthetic Strategies for Carbon-Nitrogen Bond Formation

While palladium-catalyzed methods are prevalent, metal-free strategies for C-N bond formation offer a more sustainable and cost-effective alternative. One such approach involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. organic-chemistry.org This method proceeds under mild, metal-free conditions at room temperature in N-methylpyrrolidone (NMP) as the solvent to afford functionalized pyrazolo[1,5-a]pyridines, which are structurally related to the target compound. organic-chemistry.org

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical consideration in the synthesis of this compound, as the pyrazole ring has two nitrogen atoms that can potentially react with the pyridine. The substitution pattern on the pyrazole ring can influence which nitrogen atom acts as the nucleophile. Generally, the less sterically hindered nitrogen atom is favored for arylation. In the case of 5-bromopyrazole, the reaction with 2-bromopyridine is expected to primarily yield the 1-substituted product due to electronic and steric factors.

In palladium-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. For instance, in a Suzuki–Miyaura cross-coupling involving a dihalogenated pyridine, varying the amount of the PPh₃ ligand with Pd(OAc)₂ can switch the arylation site-selectivity from C2 to C4. acs.org While this example pertains to C-C bond formation, it underscores the importance of ligand choice in controlling the outcome of cross-coupling reactions.

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further modifications can be made to either the pyridine or pyrazole ring to generate a library of analogs with diverse properties.

Modifications on the Pyridine Moiety

The bromine atom on the pyridine ring of this compound serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the bromo-substituted pyridine with an organoboron compound. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring. The development of a Suzuki reaction for the synthesis of telmisartan, which involves the coupling of two functionalized benzimidazoles, highlights the power of this method in complex molecule synthesis. science.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromopyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. This provides access to alkynyl-substituted pyridines, which can be further elaborated.

Buchwald-Hartwig Amination: The bromine atom can also be replaced with an amino group through another Buchwald-Hartwig coupling reaction. This allows for the introduction of primary or secondary amines, leading to the synthesis of aminopyridine derivatives.

The following table provides examples of functionalization reactions on related pyridine systems:

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | 5-bromo-2-methylpyridin-3-amine and arylboronic acids | - | Aryl-substituted pyridines | science.gov |

| Buchwald-Hartwig Amination | 2-bromopyridines and volatile amines | - | Secondary and tertiary aminopyridines | nih.gov |

| C-H Functionalization | Pyridine N-oxides and five-membered heterocycles | Pd-catalyzed | Unsymmetrical biheteroaryl molecules | rsc.org |

Substitutions on the Pyrazole Ring

The pyrazole ring in this compound is susceptible to various substitution reactions, allowing for the introduction of a wide range of functional groups. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, the bromine atom can be readily displaced by various organic groups by reacting it with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgharvard.edu This reaction is highly versatile and tolerates a broad range of functional groups on both coupling partners. nih.gov

For instance, the Suzuki coupling of pyrazol-4-yl-pyridine derivatives with boronic acid esters has been successfully employed to synthesize a variety of substituted analogs. nih.gov While specific examples for the 5-bromo isomer are not explicitly detailed, the general reactivity of aryl bromides in Suzuki couplings suggests that this compound would be a suitable substrate for such transformations. The reaction would typically proceed by reacting the bromo-substituted pyrazolylpyridine with a desired boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like potassium carbonate or sodium carbonate, in a suitable solvent system like dioxane/water or toluene/ethanol.

Below is a table summarizing representative Suzuki coupling reactions for related bromo-substituted pyridinyl pyrazoles, illustrating the versatility of this transformation.

| Aryl Halide | Coupling Partner (Boronic Acid/Ester) | Catalyst | Base | Product | Reference |

| 2-chloro-6-cyano-3-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)pyridine | 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one | Pd(dtbpf)Cl₂ | K₂CO₃ | 5-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)-6-(2-methyl-3-oxoisoindolin-5-yl)picolinonitrile | nih.gov |

| 2-chloro-3-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)-6-methylpyridine | 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one | Pd(dtbpf)Cl₂ | K₂CO₃ | 2-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)-6-methyl-3-(2-methyl-3-oxoisoindolin-5-yl)pyridine | nih.gov |

Other substitution reactions on the pyrazole ring, such as nucleophilic aromatic substitution, are also conceivable, although less common than cross-coupling reactions for aryl bromides.

Influence of Substituent Position on Reactivity

The position of the bromo substituent on the pyrazole ring significantly influences the reactivity of the molecule. This is primarily due to the electronic effects exerted by the pyridine ring and the inherent reactivity patterns of the pyrazole nucleus.

The pyrazole ring is an electron-rich aromatic system, and theoretical studies and experimental observations indicate that electrophilic substitution reactions preferentially occur at the C4 position. The C3 and C5 positions are generally less reactive towards electrophiles due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Conversely, the pyridine ring is an electron-deficient heterocycle. This electronic characteristic influences the attached pyrazole ring. The pyridine nitrogen atom activates the ortho (2- and 6-) and para (4-) positions of the pyridine ring towards nucleophilic attack. researchgate.net This effect can also be transmitted to the pyrazole ring, influencing its reactivity.

In the case of bromo-substituted 2-(pyrazol-1-yl)pyridines, the position of the bromine atom on the pyrazole ring (C3, C4, or C5) will dictate its susceptibility to different types of reactions.

2-(3-Bromopyrazol-1-yl)pyridine: The bromine at the C3 position is adjacent to a pyrazole nitrogen and is influenced by the electron-withdrawing pyridine ring. This can make it susceptible to nucleophilic substitution, although such reactions might require forcing conditions.

2-(4-Bromopyrazol-1-yl)pyridine: The bromine at the C4 position is at the most electron-rich carbon of the pyrazole ring. While electrophilic substitution is favored at this position in unsubstituted pyrazole, the presence of the bromine atom makes it an excellent leaving group in palladium-catalyzed cross-coupling reactions.

2-(5-Bromopyrazol-1-yl)pyridine: The bromine at the C5 position is also adjacent to a pyrazole nitrogen. Its reactivity in nucleophilic substitution and cross-coupling reactions will be influenced by both the electronic nature of the pyrazole ring and the attached pyridine ring.

Direct comparative studies on the reactivity of these specific isomers are scarce in the literature. However, based on the general principles of heterocyclic chemistry, one can infer that the C4-bromo isomer would likely be the most reactive in standard cross-coupling reactions due to the inherent electronic properties of the pyrazole ring. The reactivity of the C3 and C5-bromo isomers would be more nuanced, potentially allowing for different regioselective transformations. For instance, the relative reactivity of 2-amino-4-bromopyridine (B18318) and 2-amino-5-bromopyridine (B118841) in nucleophilic substitution reactions shows that the 4-bromo isomer is more reactive, which can be rationalized by the stabilization of the Meisenheimer intermediate. researchgate.net A similar rationale can be applied to the pyrazole-substituted pyridines.

Coordination Chemistry and Metal Complexes of 2 5 Bromo 1h Pyrazol 1 Yl Pyridine Ligands

Ligand Design Principles and Coordination Modes of Analogous Pyrazolyl-Pyridine Ligands

Tridentate and Bidentate Coordination Frameworks

The coordination behavior of ligands containing the 2-(pyrazol-1-yl)pyridine scaffold is well-documented. These ligands primarily function as N,N-donors. Depending on the substitution pattern on the pyridine (B92270) ring, they can adopt either a bidentate or a tridentate coordination mode. For instance, 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its derivatives are classic examples of tridentate, or "pincer," ligands that form stable complexes with a variety of metal ions. nih.govresearchgate.net This tridentate coordination typically involves the nitrogen atom of the central pyridine ring and one nitrogen atom from each of the two flanking pyrazole (B372694) rings, creating two five-membered chelate rings. nih.gov

In the case of monosubstituted ligands like 2-(1H-pyrazol-1-yl)pyridine, a bidentate coordination framework is expected. This involves the nitrogen atom of the pyridine ring and the adjacent nitrogen atom of the pyrazole ring, forming a single five-membered chelate ring with a metal center. It is this bidentate framework that would be anticipated for 2-(5-bromo-1H-pyrazol-1-yl)pyridine.

Role of Nitrogen Donors in Metal Binding

In pyrazolyl-pyridine ligands, both the pyridine and pyrazole nitrogen atoms act as Lewis basic donor sites, readily coordinating to metal ions. The pyridine nitrogen, being part of a six-membered aromatic ring, and the sp²-hybridized pyrazole nitrogen are effective donors for a range of transition metals. The deprotonation of the pyrazole NH group can lead to the formation of pyrazolate anions, which can act as bridging ligands between metal centers. mocedes.orgntu.edu.tw The geometry of the resulting metal complexes, whether octahedral, square planar, or tetrahedral, is influenced by the coordination number and electronic preferences of the metal ion, as well as the steric and electronic properties of the ligand itself. nih.gov

Synthesis and Characterization of Metal Complexes with Structurally Related Ligands

While no specific data exists for this compound, the synthesis and properties of Rhenium(I), Ruthenium(II/III), Cobalt(II), and Palladium(II) complexes with analogous pyrazolyl-pyridine ligands have been reported, offering insights into potential behaviors.

Rhenium(I) Complexes and Their Photophysical Properties

Rhenium(I) tricarbonyl complexes with polypyridyl ligands are known for their interesting photophysical properties, which are largely dictated by metal-to-ligand charge transfer (MLCT) excited states. mocedes.org Studies on Rhenium(I) complexes with pyrazolyl-containing ligands indicate that the nature of the ligand significantly influences these properties. The dynamic behavior of the Rhenium-pyrazolyl bond has been noted, suggesting that ligand substitution can be used to tune the photophysical characteristics of the resulting complexes. It is plausible that a Rhenium(I) complex of this compound would exhibit luminescence, with the bromo-substituent potentially influencing the excited state energies and lifetimes through its electronic effects.

Ruthenium(III) and Ruthenium(II) Complexes in Coordination Chemistry

Ruthenium complexes featuring pyrazolyl-pyridine type ligands have been synthesized and characterized. For example, Ru(II) complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) have been shown to adopt a distorted octahedral geometry. nih.gov Furthermore, Ru(II) complexes bearing pyridyl-pyrazole ligands have demonstrated photoreactivity, where irradiation with light can induce the release of the pyrazole-containing ligand. The synthesis of such complexes typically involves the reaction of a ruthenium precursor, like [Ru(DMSO)₄Cl₂], with the respective ligand. nih.gov A hypothetical Ruthenium complex with this compound would likely form a stable, chelated structure with the metal in either the +2 or +3 oxidation state.

Cobalt(II) and Palladium(II) Complexes and Structural Insights

Cobalt(II) and Palladium(II) readily form complexes with N-donor ligands like pyrazolyl-pyridines. Palladium(II) complexes with pyrazole-containing ligands often exhibit a square planar geometry, a common coordination environment for d⁸ metal ions. The synthesis of these complexes can be achieved by reacting a palladium(II) salt, such as [PdCl₂(PhCN)₂], with the ligand.

Cobalt(II) complexes with related tridentate 2,6-bis(pyrazol-1-yl)pyridine ligands have also been prepared and structurally characterized. It is anticipated that this compound would form stable complexes with both Cobalt(II) and Palladium(II), with the specific structures being influenced by the metal-to-ligand ratio and the presence of other ancillary ligands.

Iron(II) Complexes and Spin Crossover Phenomena

Iron(II) complexes containing 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its derivatives are among the most well-studied families of spin crossover (SCO) compounds. nih.govresearchgate.netacs.org These complexes, often with the general formula [Fe(bpp)₂]²⁺, are known to exhibit thermal and light-induced spin transitions, often at temperatures around room temperature. researchgate.net The versatility of the bpp ligand system allows for systematic modifications, providing a platform to study structure-function relationships in SCO materials. researchgate.net

The introduction of substituents onto the bpp framework can significantly influence the spin transition temperature (T₁/₂) and the cooperativity of the SCO event. Electron-withdrawing groups, for instance, tend to stabilize the low-spin (LS) state, thereby increasing T₁/₂. mdpi.com This is attributed to the inductive withdrawal of electron density, which strengthens the Fe(II)→ligand π-backbonding and increases the ligand field splitting energy. mdpi.com Conversely, electron-donating groups can lead to greater structural flexibility, often lowering T₁/₂ and promoting more cooperative spin transitions. mdpi.com

The solvent molecules present in the crystal lattice can also play a crucial role in modulating the SCO properties. nih.govacs.org For example, different solvatomorphs of an iron(II) complex with a functionalized bpp ligand, Fe(bpCOOEt₂p)₂₂, exhibited varying SCO behaviors, from partial to complete thermal spin transitions, depending on the included nitromethane (B149229) solvent molecules. nih.govacs.org In some cases, the removal and absorption of different solvent molecules can reversibly tune the spin state of the iron(II) center. nih.govacs.org

The spin state of the iron(II) ion can be identified by its characteristic color and magnetic properties. High-spin (HS) Fe(II) complexes are typically yellow, while low-spin (LS) complexes are often a different color. semanticscholar.org At room temperature, the magnetic moment (expressed as χT) for a high-spin Fe(II) complex (S=2) is expected to be around 3.0 cm³ K mol⁻¹. semanticscholar.org In the LS state (S=0), the complex is diamagnetic. The transition between these states can be observed through variable-temperature magnetic susceptibility measurements.

The structural changes accompanying the spin transition are also a key aspect of SCO phenomena. In the high-spin state, the Fe-N bond distances are longer than in the low-spin state. For instance, in one study, the HS Fe-N bond distances were in the range of 2.131(2)–2.202(2) Å, while the LS Fe-N distances were 1.8993(19)–1.982(2) Å. nih.gov

Table 1: Spin Crossover Properties of Selected Iron(II) Complexes with Substituted bpp Ligands

| Complex | Substituent on bpp | T₁/₂ (K) | Hysteresis (K) | SCO Characteristics |

| Fe(bpCOOEt₂p)₂₂·1.5MeNO₂ | 4-(ethylcarboxy) | Gradual | - | Partial thermal spin transition |

| [Fe(bppR)₂]X₂ (R=SMe, SiPr) | 4-alkylsulfanyl | Abrupt | 10-38 | Hysteretic spin transitions |

This table provides illustrative examples and the actual properties can vary with the specific ligand, counter-anion, and solvent.

Other Transition Metal Complexes (e.g., Silver(I), Platinum(II))

Beyond iron, this compound and related pyrazolyl-pyridine ligands form a diverse range of complexes with other transition metals, notably silver(I). The coordination mode of these ligands can vary, leading to different structural motifs, including mononuclear, dinuclear, and polynuclear architectures. mdpi.comhbku.edu.qa

In the case of silver(I) complexes with pyrazolylmethylpyridine ligands, the counter-anion has been shown to play a significant role in determining the final structure. hbku.edu.qa For example, with the nitrate (B79036) anion (NO₃⁻), dinuclear complexes of the type [Ag(LR)(NO₃)]₂ were consistently formed. hbku.edu.qa In contrast, the less coordinating tetrafluoroborate (B81430) anion (BF₄⁻) led to the formation of polymeric structures, [Ag(LR)]n(BF₄)n. hbku.edu.qa

The coordination geometry around the silver(I) ion in these complexes is often linear or close to linear, with the silver ion coordinated by two nitrogen atoms from the pyrazole and/or pyridine rings of the ligands. mdpi.com For instance, in a polynuclear silver(I) pyrazolato complex, the N-Ag-N bond angles were found to be 180.00(7)° and 179.83(5)°, indicating a nearly perfect linear coordination. mdpi.com The Ag-N bond distances in this complex were 2.0760(13) Å and 2.0716(13) Å. mdpi.com

The synthesis of these silver(I) complexes is generally straightforward, often involving the reaction of the ligand with a silver(I) salt in a suitable solvent. nih.govscienceopen.com The resulting complexes are typically stable in air and light. nih.gov

While the focus here is on silver(I), it is important to note that pyrazolyl-pyridine ligands are capable of coordinating to a wide array of other transition metals, including platinum(II). The specific details of the synthesis and characterization of platinum(II) complexes with this compound would require further specific investigation, but the general principles of coordination chemistry suggest that stable complexes would likely be formed.

Table 2: Structural Features of Selected Silver(I) Pyrazolylmethylpyridine Complexes

| Complex | Ligand (LR) | Counter-anion | Structural Motif |

| [Ag(LR)]n(BF₄)n | R = H, i-Pr | BF₄⁻ | Polymeric |

| [Ag(LR)(NO₃)]₂ | R = H, Me, i-Pr | NO₃⁻ | Dinuclear |

This table is based on data for pyrazolylmethylpyridine ligands, which are structurally related to this compound.

Reaction Kinetics and Ligand Substitution Studies

The study of reaction kinetics and ligand substitution mechanisms provides fundamental insights into the reactivity of coordination compounds. For complexes of this compound, these investigations can elucidate how the ligand influences the rates and pathways of reactions, such as the exchange of the ligand itself or its reaction with incoming nucleophiles.

Mechanistic Investigations of Ligand Exchange Reactions

Ligand exchange reactions in transition metal complexes can proceed through various mechanisms, broadly classified as dissociative, associative, or interchange pathways. The lability or inertness of a complex, which refers to the rate at which its ligands can be substituted, is a key factor. libretexts.org Labile complexes undergo rapid substitution, with ligand-metal bond half-lives of less than 30 seconds, while inert complexes react much more slowly. libretexts.org

Influence of Ligand Structure on Reactivity with Nucleophiles

The electronic and steric properties of a ligand can have a profound impact on the reactivity of the metal complex towards nucleophiles. taylorfrancis.comillinois.edu The presence of a bromine atom at the 5-position of the pyrazole ring in this compound introduces an electron-withdrawing group, which can influence the electron density at the metal center and on the ligand itself.

In general, the reactivity of a coordinated ligand can be significantly different from that of the free ligand. Coordination to a metal center can activate or deactivate the ligand towards nucleophilic attack. The nature of the ancillary ligands (other ligands in the coordination sphere) also plays a crucial role in modulating this reactivity. illinois.edu

For instance, in a study of rhenium(I) carbonyl complexes, the nature of a monodentate ligand (Y) was found to significantly influence the reactivity of the complex towards methyl propiolate, a nucleophile. nih.gov The first step of the reaction was a nucleophilic attack from the heteroatom of the Y ligand onto the alkyne. nih.gov The electronic properties of the substituents on the Y ligand affected the rate of this attack. nih.gov

Furthermore, ligand scrambling reactions, where ligands are redistributed between metal centers, can also be influenced by the ligand structure and the presence of nucleophiles like halide ions. nih.gov In some gold(I) complexes with N-heterocyclic carbene ligands, an excess of bromide ions was found to delay ligand scrambling, suggesting that the nucleophile can interfere with the reaction mechanism. nih.gov

Spectroscopic and Structural Characterization Techniques

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions.

In the solid state, these molecules are often linked by weak intermolecular interactions, such as C-H···N hydrogen bonds and π-π stacking interactions, which organize the molecules into larger supramolecular assemblies. researchgate.netresearchgate.net When coordinated to a metal, pyrazolylpyridine ligands like this typically act as bidentate or tridentate N-donors, forming stable chelate rings. The coordination geometry around the metal center (e.g., octahedral, square planar) is determined by the metal ion and the stoichiometry of the complex. nih.govd-nb.info The bromine substituent can also participate in halogen bonding, further influencing the crystal packing.

Geometrical Parameters and Planarity of Pyrazolylpyridine Ligands

Pyrazolylpyridine ligands are a class of N-donor compounds known for their versatile coordination capabilities. The planarity of these ligands is a key factor influencing the structure and properties of their metal complexes. Generally, 2,6-bis(N-pyrazolyl)pyridines are recognized as a family of planar tridentate N3 ligands, analogous to terpyridine. acs.org However, the degree of planarity can be influenced by substituents on the pyridine (B92270) or pyrazole (B372694) rings and by intermolecular interactions in the solid state.

The introduction of substituents can lead to deviations from planarity. For instance, the non-planarity of some six-membered binding ligands allows them to adopt a puckered (boat) metallacycle conformation, which can be advantageous for certain catalytic activities by positioning the functional motifs for optimal interaction. nih.gov In the case of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, a related tridentate ligand, the two pyrazolyl rings are not coplanar, exhibiting a significant dihedral angle between them. nih.gov

Table 1: Representative Geometrical Parameters for a Pyrazolylpyridine Scaffold Data based on the crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine as an analogue. nih.gov

| Parameter | Bond | Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C-N (Pyridine-Pyrazole Link) | ~1.45 |

| N-N (Pyrazole) | ~1.35 | |

| C=N (Pyridine) | ~1.34 | |

| C=C (Pyridine) | ~1.38 | |

| Bond Angles (°) | C-N-C (Pyridine) | ~117 |

| N-N-C (Pyrazole) | ~111 | |

| C-C-N (Pyridine) | ~123 |

Characterization of Coordination Geometry in Metal Complexes

The 2-(pyrazol-1-yl)pyridine framework acts as a versatile bidentate N,N-donor ligand, forming stable complexes with a wide range of transition metals. The coordination geometry of these complexes is highly dependent on the metal ion's nature, its oxidation state, and the steric and electronic properties of the ligands involved.

Metal complexes featuring pyrazolylpyridine ligands exhibit diverse coordination polyhedra. For example, ruthenium(II) complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) can adopt a distorted octahedral geometry where the bpp ligand acts in a tridentate fashion. mdpi.com Similarly, cobalt(II) complexes can switch between a five-coordinate distorted trigonal bipyramidal geometry and a six-coordinate octahedral environment, depending on the presence of solvent molecules like water. mdpi.com

Copper(II) complexes, in particular, showcase a variety of five-coordinate geometries, including distorted square pyramidal (SP) and trigonal bipyramidal (TBP). nih.gov The specific geometry adopted is influenced by factors such as the chelate ring size and the steric bulk of the ligands. nih.gov The coordination of 2-(5-bromo-1H-pyrazol-1-yl)pyridine to a metal center would typically involve the nitrogen atom of the pyridine ring and one of the nitrogen atoms from the pyrazole ring, creating a stable five-membered chelate ring.

Table 2: Common Coordination Geometries in Metal Complexes with Pyrazolylpyridine-Type Ligands

| Metal Ion | Ligand Type | Coordination Number | Observed Geometry | Reference |

|---|---|---|---|---|

| Ru(II) | 2,6-bis(pyrazol-1-yl)pyridine | 6 | Distorted Octahedral | mdpi.com |

| Co(II) | 2,6-bis(pyrazol-1-yl)pyridine | 5 | Distorted Trigonal Bipyramidal | mdpi.com |

| Co(II) | 2,6-bis(pyrazol-1-yl)pyridine | 6 | Octahedral | mdpi.com |

| Cu(II) | Tridentate/Tetradentate N-donors | 5 | Square Pyramidal / Trigonal Bipyramidal | nih.gov |

| Eu(III) | 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine | - | Asymmetric Complex | nih.gov |

Luminescence and Photophysical Characterization

The photophysical properties of pyrazolylpyridine ligands and their metal complexes are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and sensors.

Emission Bands and Excited State Dynamics

Complexes of pyrazolylpyridine ligands often exhibit notable luminescence. For instance, platinum(II) complexes with bpp display distinct metal-to-ligand charge transfer (MLCT) bands. mdpi.com Lanthanide complexes can also show strong metal-centered emission through the "antenna effect," where the ligand absorbs light energy and transfers it to the metal ion. This is observed in praseodymium(III)-bpp complexes, which facilitate green-to-red transitions characteristic of the Pr³⁺ ion. mdpi.com

Time-resolved laser fluorescence spectroscopy (TRLFS) on europium(III) complexes with a related ligand, 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine, in the presence of 2-bromohexanoic acid, reveals detailed information about the excited state dynamics. The Eu(III) ion's emission is highly sensitive to its coordination environment. In the absence of the pyrazolylpyridine ligand, two main emission bands are observed at approximately 591 nm (⁵D₀ → ⁷F₁) and 618 nm (⁵D₀ → ⁷F₂). nih.gov The formation of ternary complexes with the pyrazolylpyridine ligand leads to changes in the emission spectra and significantly longer fluorescence lifetimes, indicating the displacement of solvent molecules from the inner coordination sphere of the metal ion. nih.gov

Table 3: Photophysical Properties of a Europium(III) Complex System with a Pyrazolylpyridine Analogue Data from a study on Eu(III) with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine and 2-bromohexanoate. nih.gov

| Complex Species | Emission Band (⁵D₀ → ⁷F₁) (nm) | Emission Band (⁵D₀ → ⁷F₂) (nm) | Fluorescence Lifetime (µs) |

|---|---|---|---|

| [Eu(2-bromohexanoate)ₘ]⁽³⁻ᵐ⁾⁺ | 590.7 | 618.1 | 337 ± 17 |

| [Eu(C4-BPP)₂(2-bromohexanoate)ₘ]⁽³⁻ᵐ⁾⁺ | - | - | 1473 ± 74 |

| [Eu(C4-BPP)₃]³⁺ | 590.3, 594.6, 595.8 | 618.7 | 2043 ± 103 |

Photoinduced Tautomerization and Proton Transfer Mechanisms

The 2-(1H-pyrazol-5-yl)pyridine scaffold is a fascinating subject for studying photoinduced processes due to its structural features that allow for proton transfer. These compounds can exhibit multiple photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted proton transfer. nih.gov

ESIPT occurs within a single molecule, typically in a syn conformation, where a proton is transferred from the pyrazole N-H group to the pyridine nitrogen atom upon photoexcitation. nih.gov This process often leads to the appearance of dual luminescence, with one emission band from the initial locally excited state and a second, red-shifted band from the proton-transferred tautomer. nih.govrsc.org

In nonpolar media, these molecules can form dimers, which may undergo ESDPT upon excitation. nih.gov Furthermore, in the presence of protic solvents like alcohols or water, solvent-assisted proton transfer mechanisms can become dominant. nih.govresearchgate.net These excited-state processes are manifested by complex kinetic couplings between different fluorescent states. nih.gov The ground-state equilibrium between different conformers (syn and anti) is also sensitive to the solvent environment, which in turn affects the photophysical pathways available upon excitation. nih.gov

The ability of these molecules to undergo tautomerization is a key feature. Ligand tautomerization can be crucial in catalytic cycles, allowing a ligand to switch between different coordination modes to facilitate distinct chemical steps, such as C-H activation and oxidant activation. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties and reactivity of heterocyclic compounds like 2-(5-bromo-1H-pyrazol-1-yl)pyridine.

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, provide a quantitative measure of the molecule's electronic stability and its susceptibility to electronic excitation. For similar pyrazole (B372694) derivatives, DFT studies have shown that the HOMO is typically localized on the pyrazole ring, while the LUMO is distributed over the pyridine (B92270) ring. The presence of the electron-withdrawing bromine atom at the 5-position of the pyrazole ring is expected to lower the energy of the HOMO, thereby increasing the HOMO-LUMO gap and enhancing the molecule's kinetic stability.

Table 1: Representative Calculated Electronic Properties for a Pyrazole-Pyridine System

This table presents hypothetical but representative data based on typical DFT calculations for similar compounds, as specific experimental or calculated values for this compound were not found in the search results.

| Property | Calculated Value | Method |

| HOMO Energy | -6.5 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -1.8 eV | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-311G(d,p) |

| First Reduction Potential (vs. SHE) | -1.2 V | B3LYP/cc-pVTZ |

Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide valuable insights into the photophysical properties of this compound. Studies on similar bis-pyrazolopyridine and styrylpyridine compounds have shown that TD-DFT calculations can reproduce experimental UV-absorption spectra with reasonable accuracy, often with a red shift in the calculated spectra biochempress.comresearchgate.net. The choice of functional and basis set is crucial for obtaining reliable results, with hybrid functionals like B3LYP and long-range corrected functionals such as CAM-B3LYP often providing a good balance of accuracy and efficiency mdpi.comresearchgate.netresearchgate.net.

For this compound, the main electronic transitions are expected to be of a π → π* nature, involving the pyrazole and pyridine rings. The bromine substituent may induce a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

DFT is also widely used to predict vibrational spectra (infrared and Raman). By calculating the harmonic vibrational frequencies, one can assign the experimentally observed vibrational bands to specific molecular motions. These calculations are a valuable tool for structural elucidation and for understanding the nature of chemical bonds within the molecule. For pyrazole derivatives, DFT calculations have been successfully used to assign vibrational modes, with good agreement between theoretical and experimental frequencies after applying a scaling factor nih.govnih.gov.

Table 2: Predicted Spectroscopic Data for a Bromo-Substituted Pyridine-Pyrazole Compound

This table presents hypothetical but representative data based on typical TD-DFT and DFT calculations for similar compounds, as specific experimental or calculated values for this compound were not found in the search results.

| Spectroscopic Property | Predicted Value | Computational Method |

| λmax (UV-Vis) | 285 nm | TD-DFT (CAM-B3LYP/6-311++G(d,p)) |

| Major Vibrational Frequency (C=N stretch) | 1590 cm-1 | DFT (B3LYP/6-311G(d,p)) |

DFT is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, one can identify transition states and intermediates, and calculate activation barriers, providing a detailed understanding of the reaction pathway.

In the context of coordination chemistry, this compound can act as a ligand, coordinating to metal centers through the nitrogen atoms of the pyridine and pyrazole rings. DFT calculations can be used to study the geometry, electronic structure, and stability of the resulting metal complexes elsevierpure.com. For instance, studies on pyrazolyl-based ligands have used DFT to analyze the stability of different coordination geometries (e.g., square planar vs. tetrahedral) and to understand the nature of the metal-ligand bonding through analyses like Natural Bond Orbital (NBO) theory mdpi.com. The electronic properties of the ligand, as influenced by the bromo-substituent, will play a crucial role in the stability and reactivity of its metal complexes.

Quantum Chemical Computations for Molecular Properties

Beyond ground-state properties, quantum chemical computations provide access to the excited-state behavior and dynamic processes of molecules.

The study of excited-state processes is crucial for understanding the photochemistry and photophysics of this compound. Computational methods, particularly those that can handle excited states, are essential for elucidating photoreaction mechanisms uci.edu. For bromo-substituted heteroaromatic compounds, photochemical reactions can include processes like C-Br bond cleavage or photosubstitution. TD-DFT and other advanced methods can be used to explore the potential energy surfaces of the excited states and identify pathways for these reactions researchgate.net.

Proton transfer is a fundamental chemical process that can be investigated using quantum chemical computations. For N-heterocyclic compounds, both intramolecular and intermolecular proton transfer can occur. While this compound itself does not have a readily transferable proton, understanding the energetics of protonation at the different nitrogen atoms is important for predicting its behavior in acidic media and its role in proton-coupled processes.

Ab initio and DFT methods can be used to calculate proton affinities and the barriers for proton transfer nih.govchemrxiv.orgacs.org. For related heterocyclic systems, computational studies have shown that the presence of heteroatoms and the aromaticity of the rings significantly influence the energetics of proton transfer. The bromine substituent in the target molecule is expected to decrease the basicity of the pyrazole nitrogen, making the pyridine nitrogen the more likely site of protonation.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are crucial for understanding the three-dimensional structure of this compound and predicting its interactions with other molecules.

While specific molecular docking studies detailing the DNA binding affinity of this compound are not extensively documented in publicly available literature, the principles of molecular modeling allow for predictions of its potential interactions. The general class of pyrazole and pyridine derivatives has been the subject of such investigations, providing a framework for understanding how this specific compound might behave.

Computational docking is a method used to predict the preferred orientation of one molecule when bound to a second, typically a larger biomolecule like DNA or a protein. nih.gov The process involves simulating the placement of the ligand into the binding site of the target and calculating a "docking score," which estimates the binding affinity. For related heterocyclic compounds, studies have shown that molecules can interact with DNA through various modes, including intercalation (inserting between base pairs) and groove binding. csfarmacie.cz

Molecular docking studies on different, but structurally related, pyrazole-based compounds have successfully predicted their binding modes with biomolecular targets. For instance, investigations on pyrazolo[1,5-a]pyrimidines explored their interaction with Calf Thymus DNA (CT-DNA), using computational methods to determine the preferred binding mode and groove preference. nih.gov Similarly, docking studies on pyrazole-pyrazoline hybrids have been used to understand their interactions with protein residues. nih.gov These examples highlight the methodologies that could be applied to predict the biomolecular interactions of this compound.

Table 1: Representative Molecular Docking Methodologies Applied to Related Heterocyclic Compounds

| Compound Class | Target Biomolecule | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Calf Thymus DNA | Molecular Docking | Explored preferred ligand binding mode and DNA groove preference. | nih.gov |

| Pyrazole-Pyrazoline Hybrids | EGFR Tyrosine Kinase | Molecular Docking & MD Simulation | Identified stable interactions and binding poses within the protein's active site. | nih.gov |

| Pyridopyrimidines | COX-2 Enzyme | Virtual Docking | Showed binding motifs similar to known inhibitors. | mdpi.com |

| Pyrimidine Derivatives | DNA (PDB ID: 1D18) | Molecular Docking | Indicated binding via groove binding and partial intercalation. | csfarmacie.cz |

This table illustrates common computational approaches used for similar classes of compounds, as direct studies on this compound are not readily available.

The compound this compound is structurally related to the well-studied 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) ligand family, which is known for forming iron(II) complexes that exhibit spin-crossover (SCO) behavior. nih.gov SCO is a phenomenon where the spin state of a metal center (e.g., iron(II)) can switch between a low-spin (LS) state and a high-spin (HS) state in response to external stimuli like temperature or light. rsc.org Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting and understanding the factors that govern this behavior. rsc.orgacs.org

The spin state of an Fe(II) complex is determined by the ligand field strength. Ligands that impart a strong field favor the LS state, while weaker field ligands favor the HS state. The bpp ligand framework provides a moderate ligand field strength that often places the energy difference between the LS and HS states within a range accessible by thermal energy, thus facilitating SCO. nih.gov

Theoretical studies on various substituted bpp complexes have shown that the electronic nature of the substituents can tune the ligand field strength and, consequently, the SCO transition temperature (T1/2). nih.govacs.org For example, electron-withdrawing groups on the pyridine or pyrazole rings can lower the energy of the ligand's π* orbitals, leading to stronger back-bonding with the metal and stabilizing the LS state. Conversely, electron-donating groups can destabilize the LS state. The bromine atom on the pyrazole ring in this compound would be expected to have an electron-withdrawing inductive effect, which could influence the spin state of its potential metal complexes.

DFT calculations on related systems, such as [Fe(bppSR)2]2+, have demonstrated that even the conformation of a substituent group can significantly impact the spin-crossover equilibrium. acs.org Similarly, studies on complexes with fluorinated bpp ligands, like [Fe(2,6-di{4-fluoropyrazol-1-yl}pyridine)2]X2, provide insight into how halogen substituents affect SCO properties, showing abrupt spin transitions at specific temperatures. rsc.org These computational findings suggest that an iron(II) complex of this compound would likely be SCO-active, with the precise transition temperature being influenced by the electronic effects of the bromo-substituent.

Table 2: Predicted Spin-Crossover Properties of Iron(II) Complexes with Related Ligands

| Ligand | Complex | Computational Method | Key Prediction/Finding | Reference |

|---|---|---|---|---|

| 4-alkylsulfanyl-2,6-di{pyrazol-1-yl}pyridine | [Fe(bppSR)2]2+ | DFT | Substituent conformation strongly influences the spin-crossover equilibrium. | acs.org |

| 4-([2,2'-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine | Supramolecular Iron(II) Complex | DFT | Revealed stretching-induced spin-state switching in a molecular junction. | rsc.org |

| 2,6-di{4-fluoropyrazol-1-yl}pyridine | [FeL2]X2 | N/A (Experimental data supported by structural analysis) | Exhibits abrupt spin-transitions with narrow thermal hysteresis. | rsc.org |

| Amide-functionalised 2,6-bis(pyrazol-1-yl)pyridine | [Fe(bppCONH2)2]2+ | N/A (Experimental data) | Shows exceptionally high-temperature spin crossover, influenced by hydrogen bonding. |

This table summarizes findings for structurally related ligands, providing a basis for predicting the behavior of complexes with this compound.

Advanced Applications in Materials Science and Catalysis

Role in Organometallic Catalysis

The pyridine (B92270) and pyrazole (B372694) moieties of 2-(5-bromo-1H-pyrazol-1-yl)pyridine provide strong N-donor sites for coordination with metal centers, forming stable chelate structures. This characteristic is fundamental to its role in organometallic catalysis, where it can act as a ligand to create catalytically active metal complexes.

The compound this compound serves as a versatile precursor for the synthesis of a range of organometallic complexes. These complexes, featuring metals such as rhodium(III) and nickel(0), are instrumental in various catalytic transformations. chemrxiv.orgrsc.org The pyrazole-pyridine ligand framework can be modified to tune the steric and electronic properties of the resulting catalyst, influencing its activity, selectivity, and stability. For instance, rhodium(III)-catalyzed C-H activation and cyclization cascades have been developed for the synthesis of complex heterocyclic structures. rsc.org The process of catalysis involves the introduction of a catalyst to accelerate a chemical reaction without the catalyst itself being consumed. chemscene.com

The activation of carbon-halogen bonds is a crucial transformation in organic synthesis, with the carbon-fluorine (C-F) bond being particularly challenging to break due to its high strength. Research has demonstrated that nickel complexes bearing pyridine-based ligands can be effective precatalysts for the hydrodefluorination of pyridines. chemrxiv.org A nickel(0) complex, for example, can initiate the catalytic cycle through the activation of a C-F bond. chemrxiv.org The mechanistic pathway often involves the identification of intermediate species, such as a Ni(II) fluoride (B91410) complex, which can also act as a bench-stable precatalyst for the reaction. chemrxiv.org While direct studies on this compound in this specific application are emerging, the principle of using tailored pyridine-based ligands to facilitate C-F bond activation is well-established.

Materials for Energy and Photonics

The photophysical and electrochemical properties of metal complexes derived from this compound and its analogues are at the forefront of research in renewable energy and photonics. These materials are being explored for their potential in solar energy conversion, light-emitting devices, and energy storage systems.

Table 1: Performance of Selected Ruthenium Complexes in Dye-Sensitized Solar Cells

| Dye Complex | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|

| Ruthenium complex with bppCOOH ligand | Not specified, but showed intense MLCT bands up to 610 nm | nih.gov |

| N719 | ~12% | iaamonline.org |

| Black Dye | 10.4% | iaamonline.org |

| HIS-2 | 11.1% | mdpi.com |

Iridium(III) complexes are well-known for their strong phosphorescence, making them excellent candidates for use in organic light-emitting diodes (OLEDs). The ancillary ligands in these complexes play a crucial role in determining their emission color, quantum efficiency, and stability. Derivatives of (1H-pyrazol-5-yl)pyridine have been successfully employed as ancillary ligands in iridium(III) complexes, leading to highly efficient green-emitting OLEDs. rsc.org These complexes exhibit high phosphorescence quantum efficiencies, in some cases between 0.76 and 0.82. rsc.org Devices fabricated with these iridium complexes have demonstrated high current efficiency and low efficiency roll-off, with one example achieving a maximum external quantum efficiency of 28.90%. rsc.org This highlights the potential of this compound as a ligand in the development of next-generation lighting and display technologies.

Table 2: Electroluminescence Data for an Iridium(III) Complex with a (1H-pyrazol-5-yl)pyridine Derivative Ligand

| Parameter | Value | Reference |

|---|---|---|

| Maximum Luminance | 38,155 cd m⁻² | rsc.org |

| Maximum Current Efficiency | 92 cd A⁻¹ | rsc.org |

| Maximum External Quantum Efficiency | 28.90% | rsc.org |

| Emission Peak | 494–499 nm | rsc.org |

Supramolecular Chemistry and Functional Nanostructures

The ability of this compound and its derivatives to form ordered, functional structures through non-covalent interactions is a cornerstone of its application in supramolecular chemistry. These interactions drive the self-assembly of molecules into complex architectures with emergent properties.

The pursuit of molecular-scale electronic components has driven research into molecules that can exhibit bistability, a key feature for memory and switching applications. Iron(II) complexes incorporating ligands derived from the 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) framework are prominent candidates for creating spin-crossover (SCO) active materials. nih.gov These materials can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, light, or an electric field. nih.gov

Recent research has focused on designing supramolecular iron(II)-BPP complexes that can function as spin-state switchable single-molecule junctions. nih.govacs.orgnih.gov In this context, the ligand architecture is modified to include anchoring groups, such as thiophene, that can bind to gold electrodes. nih.govacs.orgnih.gov Density functional theory (DFT) studies have shown that mechanical stretching of a single-molecule junction can induce a spin-state switch in these complexes. nih.govacs.org

For example, a study on supramolecular iron(II) complexes with functionalized BPP ligands demonstrated the potential for stretching-induced spin-state switching when the complex is placed between gold electrodes. nih.govacs.orgnih.gov This property is crucial for the development of molecular spintronic devices, where the spin of the electron, in addition to its charge, is harnessed for information processing and storage. nih.gov

Table 1: Spin-Crossover Properties of a Representative Iron(II)-BPP Complex

| Property | Value | Reference |

|---|---|---|

| Spin Transition Temperature (T1/2) | 254 K | acs.org |

| χT value at 5 K | 0.21 cm3 K mol-1 | acs.org |

This table is interactive. Click on the headers to sort.

The bromine atom in this compound can play a significant role in directing the self-assembly of molecules into highly ordered functional architectures. rsc.org Halogen bonding, a non-covalent interaction involving a halogen atom, can provide the necessary directional control to form well-defined supramolecular structures.

Research into the self-assembly of brominated organic molecules has shown that intermolecular interactions, such as Br⋯S contacts, can facilitate the formation of regular packing motifs. rsc.org In a study comparing a brominated dithienyl-benzodithiophene derivative with its non-brominated counterpart, it was observed that the bromine-containing molecules self-assembled into a highly ordered lamellar structure, whereas the other formed a random arrangement. rsc.org This ordering is attributed to the weak intermolecular Br⋯S interactions that act as an auxiliary force in the construction of the supramolecular nanostructure. rsc.org

This ability to control molecular packing is critical for applications in organic electronics, such as organic solar cells (OSCs), where high charge carrier mobility is dependent on well-ordered molecular packing and high crystallinity. rsc.org The introduction of a bromine atom, as in this compound, can thus be a strategic design element for creating materials with enhanced electronic properties.

Potential as Sensors for Protons and Cations

While the primary research focus for this compound has been in the area of materials for electronics, its structural features suggest potential applications in chemical sensing. The nitrogen atoms in the pyridine and pyrazole rings possess lone pairs of electrons that can coordinate with protons and metal cations.

The development of chemosensors based on pyrazole-pyridine ligands is an active area of research. For instance, mononuclear complexes of the related ligand 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been synthesized and their photoluminescent properties studied. researchgate.net Changes in the fluorescence or absorption spectra of such compounds upon binding to a specific analyte can form the basis of a sensor.

Although specific studies detailing the use of this compound as a sensor for protons and cations are not extensively reported in the reviewed literature, its fundamental structure as a bidentate N-donor ligand makes it a promising candidate for further investigation in this field. The electronic properties of the molecule, which can be tuned by the bromo substituent, could be exploited to develop selective and sensitive chemical sensors.

Biological Activity and Mechanistic Studies in Vitro

Antimicrobial Activity Mechanisms

While pyrazole (B372694) and pyridine (B92270) derivatives are known to exhibit a wide range of antimicrobial effects, specific studies detailing the antimicrobial mechanisms of 2-(5-bromo-1H-pyrazol-1-yl)pyridine are not available in the reviewed literature.

Antibacterial Efficacy (against Gram-positive and Gram-negative strains)

No specific data from antibacterial assays (e.g., minimum inhibitory concentration (MIC) values) for this compound against Gram-positive or Gram-negative bacterial strains were found in the public domain. General studies on related pyrazole-pyridine conjugates have shown that antimicrobial activity is often influenced by the specific substitution patterns on both heterocyclic rings. For instance, the presence and position of halogen atoms like bromine can modulate the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate bacterial cell walls and interact with molecular targets. However, without direct experimental evidence, the antibacterial profile of this compound remains uncharacterized.

Antifungal Properties

Similarly, there is a lack of specific published research detailing the antifungal properties of this compound. Although other pyrazole-containing compounds have been investigated for their activity against various fungal pathogens, no MIC values or mechanistic studies for this particular compound are available.

Anticancer Activity Research

The anticancer potential of pyrazole-based compounds is an active area of research. However, specific data on the anticancer activity of this compound is not present in the currently accessible scientific literature.

Cytotoxicity against Human Cancer Cell Lines (e.g., HeLa, MCF-7)

There are no published studies reporting the cytotoxic effects (e.g., IC₅₀ values) of this compound on human cancer cell lines such as HeLa or MCF-7. Research on analogous structures suggests that the cytotoxic activity of pyrazole-pyridine systems can be significant, but this cannot be directly extrapolated to the title compound without specific experimental validation.

DNA Binding Affinity and Intercalation Studies

No specific studies on the DNA binding affinity or potential intercalating properties of this compound have been found in the public literature. The planarity of the pyrazole and pyridine rings could theoretically allow for interaction with DNA, a mechanism of action for some anticancer drugs, but this has not been experimentally verified for this compound.

Enzyme Inhibition Mechanisms (e.g., Cdk1 activity)

There is no available data to suggest that this compound has been screened for its inhibitory activity against specific enzymes, such as Cyclin-dependent kinase 1 (Cdk1). While some pyrazole derivatives have been identified as kinase inhibitors, the specific activity of this compound is unknown.

Antiviral Properties and Mechanistic Insights

No published studies detailing the antiviral activity or the mechanism of action of this compound against any virus were found.

Antioxidant Activity Investigations (e.g., radical scavenging assays)

No published research investigating the antioxidant potential of this compound through methods such as radical scavenging assays was identified.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(5-bromo-1H-pyrazol-1-yl)pyridine?

Methodological Answer: The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or cyclization strategies. A pyridine core can be functionalized with a brominated pyrazole moiety using palladium-catalyzed coupling. For example, halogenated pyridines can react with boronic ester-functionalized pyrazoles under inert conditions. Ensure stoichiometric control to minimize byproducts. Characterization via H/C NMR and mass spectrometry is critical to confirm regioselectivity, as bromine placement affects reactivity .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Provides unambiguous confirmation of molecular geometry. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and torsional parameters .

- NMR spectroscopy: H NMR detects aromatic proton environments (pyridine vs. pyrazole protons), while C NMR identifies carbon-bound bromine effects.

- High-resolution mass spectrometry (HRMS): Validates molecular formula accuracy.

Example Data (SCXRD):

| Parameter | Value (Å/°) |

|---|---|

| C-Br bond length | 1.89–1.92 |

| Pyridine N-C angle | 118–122° |

| (From analogous bromopyrazole-pyridine structures ) |

Advanced Questions

Q. How can solubility challenges be addressed during experimental design?

Methodological Answer: The compound’s limited aqueous solubility necessitates polar aprotic solvents. Empirical testing (e.g., DMSO, DMF, or ethanol) is recommended. For in vitro assays, pre-dissolve in DMSO (≤1% v/v) to avoid precipitation. For crystallization trials, use solvent mixtures (e.g., DCM/hexane) to optimize crystal growth .

Q. How should researchers resolve contradictions in crystallographic data during refinement?

Methodological Answer: Discrepancies in electron density maps or thermal parameters may arise from disorder or twinning. Strategies include:

- Revisiting data collection: Ensure high-resolution (<1.0 Å) datasets.

- Twinning analysis: Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

- Occupancy refinement: Adjust site occupancies for disordered bromine atoms. Example: A related bromopyrazole-pyrimidine structure required BASF = 0.25 to correct for twinning .

Q. What electronic effects does the bromine substituent impose on reactivity?

Methodological Answer: Bromine’s electron-withdrawing nature deactivates the pyrazole ring, directing electrophilic substitution to the pyridine moiety. Computational studies (DFT) show reduced HOMO density at the brominated position, favoring cross-coupling at the pyridine’s C2/C4 positions. Compare with chloro/nitro analogs to quantify electronic contributions .

Q. Which computational tools are suitable for modeling this compound’s interactions in drug discovery?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to predict binding to targets like kinase domains (pyridine’s nitrogen coordinates Mg in ATP-binding sites).

- DFT calculations: Gaussian09 or ORCA can optimize geometry and calculate electrostatic potential maps. PubChem’s 3D conformer data (CID: 5911417) provides a starting point for simulations .

Q. How does the compound’s stability vary under acidic/basic conditions?

Methodological Answer: Bromopyrazoles are prone to hydrolysis under strong bases. Stability assays (HPLC monitoring) show degradation at pH >10. Store in anhydrous conditions (argon atmosphere) at 4°C. For reactions requiring basic media, use mild conditions (e.g., NaHCO) and short reaction times .

Q. What is the role of this compound in forming transition metal complexes?

Methodological Answer: The pyridine and pyrazole nitrogens act as bidentate ligands. Complexation with Pd(II) or Cu(I) enhances catalytic activity in cross-coupling reactions. XANES/EXAFS can confirm coordination geometry. Example: Pd complexes of similar bromopyridines show enhanced Suzuki-Miyaura efficiency .

Q. How can structure-activity relationships (SAR) be explored for antimicrobial activity?

Methodological Answer:

Q. What precautions are necessary for air/moisture-sensitive reactions involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.